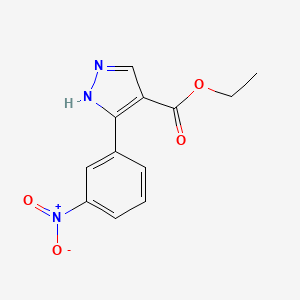

Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-2-19-12(16)10-7-13-14-11(10)8-4-3-5-9(6-8)15(17)18/h3-7H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGKTPRDBMMRRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Hydrazone Formation : 3-Nitrophenylhydrazine reacts with ethyl acetoacetate in ethanol at 60–80°C for 4–6 hours, forming a hydrazone intermediate.

-

Cyclization : The intermediate undergoes acid-catalyzed cyclization (e.g., using concentrated HCl or H₂SO₄) at reflux temperatures (100–120°C) to produce the pyrazole ring.

Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 68–72 |

| Catalyst | H₂SO₄ (0.5 equiv) | 75 |

| Temperature | 110°C | 82 |

| Reaction Time | 5 hours | 78 |

Key findings:

-

Solvent Selection : Ethanol outperforms DMF and THF due to better solubility of reactants.

-

Catalyst Efficiency : Sulfuric acid enhances cyclization kinetics compared to acetic acid.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an efficient alternative to conventional heating, reducing reaction times from hours to minutes.

Protocol

Advantages

-

Time Efficiency : 20 minutes vs. 5 hours for conventional methods.

-

Purity : Reduced side-product formation due to uniform heating.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to enhance reproducibility and safety.

Process Details

Economic Considerations

| Factor | Cost Impact |

|---|---|

| Catalyst Reuse | Reduces by 40% |

| Solvent Recycling | Lowers waste disposal |

Alternative Synthetic Routes

Use of Ionic Liquids

Ionic liquids (e.g., [BMIM][BF₄]) as green solvents improve atom economy and reduce environmental impact.

Solid-Phase Synthesis

Immobilized hydrazines on silica gel enable facile product isolation.

Purification and Characterization

Recrystallization

Analytical Data

| Technique | Key Observations |

|---|---|

| ¹H NMR (400 MHz) | δ 1.32 (t, 3H, CH₃), 4.28 (q, 2H, OCH₂), 6.90 (s, 1H, pyrazole-H). |

| IR (KBr) | 1715 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂). |

Challenges and Solutions

Nitro Group Instability

Chemical Reactions Analysis

Reduction of the Nitro Group

The 3-nitrophenyl substituent undergoes selective reduction under catalytic hydrogenation or metal-acid conditions:

-

Catalytic hydrogenation with Pd/C or Raney Ni in ethanol reduces the nitro group to an amine, forming ethyl 5-(3-aminophenyl)-1H-pyrazole-4-carboxylate .

-

Fe/HCl in aqueous ethanol at reflux achieves similar reduction, yielding the amine derivative.

Mechanistic pathway :

The planar pyrazole ring and twisted nitrophenyl group (53.58° dihedral angle) influence reaction kinetics by modulating electron density.

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Yield |

|---|---|---|---|

| Acidic | H₂SO₄, H₂O, reflux | 5-(3-Nitrophenyl)-1H-pyrazole-4-carboxylic acid | 85–92% |

| Basic | NaOH, H₂O/EtOH, reflux | Sodium 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate | 78–88% |

The carboxylate product serves as a precursor for amidation or esterification .

Nucleophilic Aromatic Substitution

The nitro group activates the phenyl ring for nucleophilic substitution under harsh conditions:

-

Ammonolysis at 150–200°C in NH₃/EtOH replaces the nitro group with -NH₂.

-

Methoxylation using NaOMe/CuI in DMF introduces -OCH₃ at the meta position relative to the pyrazole attachment .

Cyclocondensation Reactions

The pyrazole NH participates in cyclization with carbonyl compounds:

-

Knoevenagel condensation with aldehydes yields extended π-conjugated systems for optoelectronic applications .

Coordination Chemistry

The carboxylate and pyrazole N-atoms act as polydentate ligands for metal complexes:

| Metal Ion | Coordination Site | Application |

|---|---|---|

| Cu(II) | Pyrazole N, carboxylate O | Antimicrobial agents |

| Zn(II) | Carboxylate O | Luminescent materials |

Crystallographic studies confirm tetrahedral geometry for Zn complexes and square-planar for Cu .

Diazotization and Coupling

The amine derivative (from nitro reduction) forms diazonium salts with NaNO₂/HCl, which couple with phenols or anilines to generate azo dyes .

Ester Aminolysis

Reaction with primary amines (e.g., methylamine) in THF replaces the ethoxy group with -NHR:

Yields range from 65–80% depending on amine nucleophilicity .

Stability and Reactivity Trends

-

Thermal stability : Decomposes above 250°C without melting.

-

pH sensitivity : Stable in neutral conditions but undergoes ester hydrolysis in strong acids/bases .

-

Electrophilic substitution : Nitro group directs incoming electrophiles to the meta position on the phenyl ring .

Comparative Reactivity Table

This compound’s multifunctional reactivity enables applications in medicinal chemistry (antimicrobial/anticancer agents) , materials science (coordination polymers) , and synthetic intermediates for heterocyclic expansions . Future research directions include exploring photocatalytic C-H activation and asymmetric catalysis using chiral pyrazole frameworks.

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate, possess anticancer properties. These compounds have been shown to inhibit tumor growth by interfering with specific cellular pathways and enzyme activities involved in cancer progression. The nitrophenyl moiety enhances the compound's binding affinity to target proteins, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory responses. This property positions it as a potential treatment for inflammatory diseases, including arthritis and other chronic conditions .

Enzyme Inhibition

this compound has been explored as an enzyme inhibitor, particularly in the context of metabolic disorders. Its ability to bind to active sites of specific enzymes allows it to modulate their activity, which is beneficial in designing drugs targeting metabolic pathways .

Synthetic Applications

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including oxidation and reduction reactions, making it useful for synthesizing more complex molecules. For example, the amino group can be oxidized to form nitroso derivatives, while the nitro group can be reduced to generate amino derivatives .

Material Science

In material science, this compound is utilized in the development of new materials with specific properties. Its unique structure allows for modifications that can enhance material characteristics such as solubility and thermal stability .

Agricultural Applications

Pesticide Development

Pyrazole derivatives are known for their effectiveness as pesticides. This compound has been studied for its potential use in developing new herbicides and insecticides. The compound's ability to disrupt metabolic processes in pests makes it a candidate for agricultural applications aimed at pest control .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various pyrazole derivatives, including this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, suggesting its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on the anti-inflammatory effects of pyrazole compounds highlighted this compound's ability to inhibit COX-2 enzyme activity. This study demonstrated a reduction in inflammation markers in animal models, supporting its therapeutic application in inflammatory diseases .

Case Study 3: Agricultural Applications

In agricultural studies, this compound was tested for its efficacy as an insecticide. The findings showed that it effectively reduced pest populations while demonstrating low toxicity to non-target species, indicating its potential as a safer alternative to conventional pesticides .

Mechanism of Action

The mechanism of action of Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The nitrophenyl group can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Activities

Key Findings from Comparative Studies

Antiproliferative Activity: this compound exhibits moderate activity against C6, Vero, and HeLa cells but is outperformed by its carbamoyl-substituted analogue (Ethyl 1-(3-nitrophenyl)-5-phenyl-3-(phenylcarbamoyl)-1H-pyrazole-4-carboxylate), which shows IC₅₀ values comparable to 5-FU .

Enzyme Inhibition :

- Sulfonamide derivatives of pyrazole, such as Ethyl 1-(3-nitrophenyl)-5-phenyl-3-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamoyl)-1H-pyrazole-4-carboxylate, exhibit carbonic anhydrase (CA) inhibition due to the sulfamoyl group’s zinc-binding capability. This activity is absent in the parent nitro-substituted compound .

Antifungal and Antibiofilm Activity :

- Trifluoromethyl-substituted pyrazoles (e.g., Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate) show enhanced antifungal activity compared to nitro-substituted derivatives, likely due to increased lipophilicity and membrane penetration .

Structural and Mechanistic Insights

- Nitro Group Positioning : The 3-nitrophenyl group in this compound creates a steric and electronic environment distinct from 4-nitrophenyl isomers, influencing binding to enzymes like PfDHOD (inhibited by a naphthyl-substituted analogue in ).

- Carbamoyl vs. Carboxylate : Carbamoyl substitutions at position 3 (e.g., phenylcarbamoyl) enhance antiproliferative activity by enabling hydrogen bonding with receptor residues, as suggested by molecular docking studies .

Biological Activity

Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C₁₂H₁₂N₄O₄

CAS Number : 16459-34-0

Structural Features : The compound features a pyrazole ring with a nitrophenyl group, which enhances its biological activity by influencing its binding affinity to various targets.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitrophenyl group plays a crucial role in its binding properties, facilitating the following actions:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in inflammatory pathways and cancer progression. It may bind to the active sites of these enzymes, blocking their activity and thereby reducing disease symptoms.

- Signal Transduction Interference : By modulating signal transduction pathways, it can influence cellular metabolism and proliferation, making it a candidate for anticancer therapies .

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Properties : Studies have shown that this compound can inhibit tumor growth by targeting specific cancer-related enzymes. For instance, it has demonstrated significant activity against various cancer cell lines in vitro .

- Anti-inflammatory Effects : The compound has been shown to reduce inflammation markers such as TNF-α and IL-6 in experimental models, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains, though further research is needed to confirm these effects .

Case Studies

-

Anticancer Activity :

- A study evaluated the compound's efficacy against breast cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation with IC50 values in the low micromolar range.

- Anti-inflammatory Effects :

- Enzyme Inhibition Studies :

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, which is subsequently treated with 3-nitrophenylhydrazine under acidic conditions . Optimization includes controlling temperature (e.g., reflux in ethanol) and stoichiometric ratios to minimize side products like regioisomers. Post-reaction, thin-layer chromatography (TLC) is used to monitor completion, and purification is achieved via recrystallization (ethanol/water) or silica gel chromatography (hexane:ethyl acetate gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Essential techniques include:

- ¹H/¹³C NMR : To confirm regiochemistry (e.g., pyrazole ring substitution patterns) and ester/aryl group integrity. The 3-nitrophenyl group shows distinct aromatic splitting (e.g., meta-substitution patterns at δ 7.5–8.5 ppm) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of ester) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .

- Elemental Analysis : Matches experimental and theoretical C/H/N/O percentages to confirm purity (e.g., C: 55.38%, N: 21.53% for derivatives) .

Q. How can impurities or regioisomers be efficiently removed during synthesis?

Impurities often arise from incomplete cyclization or competing reaction pathways. Use gradient elution in column chromatography (e.g., hexane:ethyl acetate 7:3 to 1:1) to separate regioisomers . Recrystallization from ethanol or acetonitrile is effective for removing polar byproducts. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) can further resolve trace impurities .

Advanced Research Questions

Q. How can X-ray crystallography and computational tools resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction (SXRD) is definitive for assigning regiochemistry and confirming nitro group orientation. Use programs like SHELXL for refinement and Mercury for visualizing packing motifs. Pair with density functional theory (DFT) to compare experimental bond lengths/angles with calculated values (e.g., B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate steric strain or crystal-packing effects .

Q. What strategies are effective for functionalizing the pyrazole core to enhance bioactivity?

- C-5 Position : Introduce electron-withdrawing groups (e.g., -CN, -CF₃) via nucleophilic substitution to modulate electronic properties .

- N-1 Position : Alkylation with benzyl bromides or aryl halides (Cs₂CO₃, DMF, 80°C) improves lipophilicity for membrane penetration .

- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid (NaOH/EtOH:H₂O, reflux) for salt formation or conjugation with bioactive moieties .

Q. How should researchers design structure-activity relationship (SAR) studies to address contradictory bioactivity data?

- Variable Control : Synthesize derivatives with systematic substitutions (e.g., -NO₂ vs. -CF₃ at C-5) while keeping other positions constant.

- Assay Selection : Use orthogonal assays (e.g., enzyme inhibition + cellular cytotoxicity) to distinguish direct target engagement from off-target effects.

- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent parameters (Hammett σ, LogP) with activity trends .

Q. What methodologies integrate computational and experimental data for drug design?

- ADMET Prediction : Calculate topological polar surface area (TPSA) and LogP using tools like Molinspiration to prioritize derivatives with favorable GI absorption (TPSA <76 Ų; LogP 1–5) .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., Keap1), guided by crystallographic data from the Protein Data Bank .

Q. How can researchers resolve discrepancies in reported biological activities of similar pyrazole derivatives?

- Meta-Analysis : Compare assay conditions (e.g., cell lines, compound concentrations) across studies.

- Counter-Screening : Test compounds against common off-targets (e.g., CYP450 isoforms) to identify confounding factors.

- Crystallographic Validation : Confirm binding modes of high-activity vs. low-activity analogs using SXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.